molecular formula C84H152N4O6 B11930639 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione

3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione

Cat. No.: B11930639
M. Wt: 1314.1 g/mol
InChI Key: UMSCHHWDFWCONK-RGLFHLPNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione involves a series of organic reactions. The compound is typically synthesized through the reaction of piperazine-2,5-dione with bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amine under controlled conditions . The reaction requires precise temperature and pH control to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents, along with advanced purification methods such as chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine-2,5-dione derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione is unique due to its specific structure that allows for efficient mRNA delivery. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable compound in the field of nanomedicine .

Properties

Molecular Formula

C84H152N4O6

Molecular Weight

1314.1 g/mol

IUPAC Name

3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione

InChI

InChI=1S/C84H152N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65-77(89)73-87(74-78(90)66-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)71-63-61-69-81-83(93)86-82(84(94)85-81)70-62-64-72-88(75-79(91)67-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-80(92)68-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,77-82,89-92H,5-20,29-32,41-76H2,1-4H3,(H,85,94)(H,86,93)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-

InChI Key

UMSCHHWDFWCONK-RGLFHLPNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(O)CN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CC(O)CCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)O

Origin of Product

United States

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